![molecular formula C17H24O B14651308 Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- CAS No. 52188-73-5](/img/structure/B14651308.png)
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- typically involves the reaction of benzyl chloride with [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]methanol.
Industrial Production Methods
In industrial settings, the production of Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy] group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring. These reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sulfuric acid (H2SO4), aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives
Applications De Recherche Scientifique
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy] group.
Eugenol: Contains a benzene ring with a methoxy and allyl group, similar aromatic properties.
Geraniol: Contains a similar [[(2E)-3,7-dimethyl-2,6-octadien-1-yl] group but lacks the benzene ring.
Uniqueness
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- is unique due to the presence of both the benzene ring and the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy] group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52188-73-5 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienoxymethylbenzene |
InChI |
InChI=1S/C17H24O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3 |
Clé InChI |
CZIKCULQMFMLMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


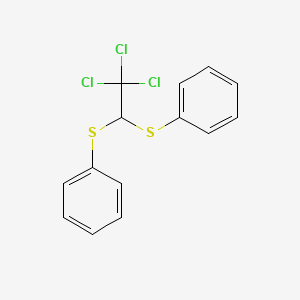
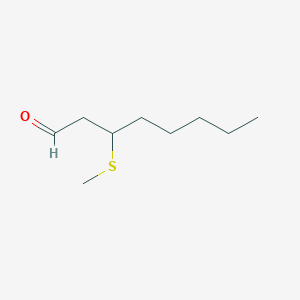
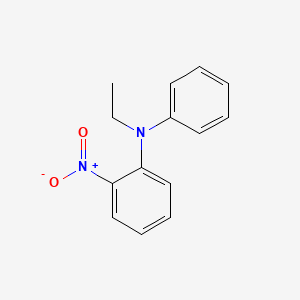
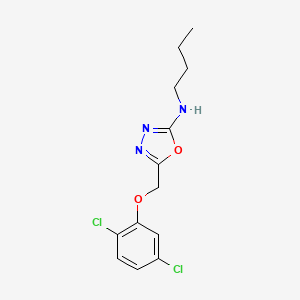
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

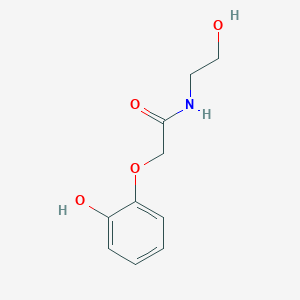
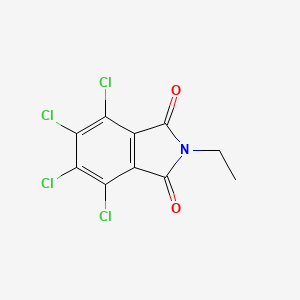

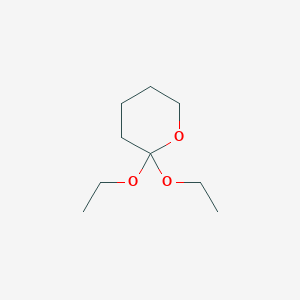
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
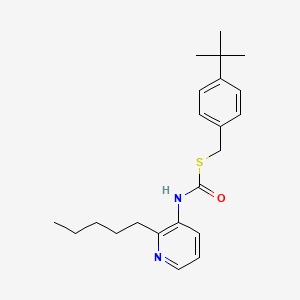
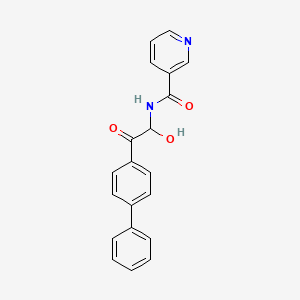
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
